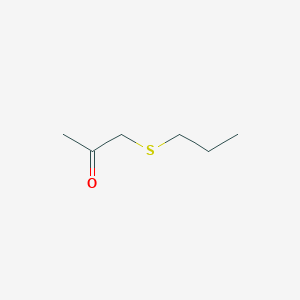

1-Propylsulfanyl-propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 1-Propylsulfanyl-propan-2-one and related compounds typically involves condensation reactions, where 1-phenoxy-3-(propylsulfanyl)propan-2-ol reacts with formaldehyde and secondary aliphatic and heterocyclic amines, yielding aminomethoxy derivatives in 69–77% yields. The structure of these products is confirmed by elemental analysis, IR, and NMR spectroscopy (Jafarov et al., 2019).

Molecular Structure Analysis

While specific studies on the molecular structure of 1-Propylsulfanyl-propan-2-one are limited, research on similar sulfanyl compounds provides insight. For instance, the crystal structure of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was determined by X-ray diffraction, illustrating the molecular geometry and interactions within similar sulfanyl-containing compounds (Feng, 2013).

Chemical Reactions and Properties

Chemical reactions involving 1-Propylsulfanyl-propan-2-one derivatives often result in compounds with antimicrobial properties. For example, aminomethoxy derivatives have been shown to be more efficient antimicrobial agents than those currently used in medicine, as evidenced by their activity against bacteria and fungi (Jafarov et al., 2019).

Physical Properties Analysis

The physical properties of 1-Propylsulfanyl-propan-2-one derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. However, detailed studies specifically addressing these properties are scarce in the literature.

Chemical Properties Analysis

The chemical properties of 1-Propylsulfanyl-propan-2-one derivatives, including reactivity, stability, and potential chemical transformations, are of significant interest. The compound's ability to undergo various chemical reactions, including condensation with formaldehyde and secondary amines to yield aminomethoxy derivatives, highlights its versatility and potential for further functionalization (Jafarov et al., 2019).

Applications De Recherche Scientifique

Antimicrobial Properties

- Synthesis and Antimicrobial Activity: The synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane has been studied. These compounds, derived from 1-Propylsulfanyl-propan-2-one, have shown significant efficiency as antimicrobial agents, surpassing some of the current medical antiseptics in their efficacy against bacteria and fungi (Jafarov et al., 2019).

- Aminomethyloxy Derivatives: Similar research involved creating aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, a close relative of 1-Propylsulfanyl-propan-2-one. These derivatives were tested for their antimicrobial properties, particularly as additives to lubricating oils and antiseptics against various microbes (Dzhafarov et al., 2010).

Catalysis and Corrosion Inhibition 3. Corrosion Inhibition: A study on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a compound related to 1-Propylsulfanyl-propan-2-one, demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. This application is vital in industrial settings to protect metal surfaces (Hamani et al., 2017).

Chemical Synthesis 4. Synthesis of Novel Compounds: The compound has been utilized in the synthesis of new chemical entities. For instance, a study explored the use of a derivative of 1-Propylsulfanyl-propan-2-one in the synthesis of novel diaryl-2,3-dihydro-1H-pyridin-4-ones via a double Mannich reaction-elimination tandem sequence (Devi & Perumal, 2007).

Chemical Properties and Analysis 5. Adsorption and Decomposition Studies: Research on the adsorption and decomposition of propan-2-ol, a closely related compound, provides insights into the interaction of similar compounds with various catalysts. This type of study is crucial for understanding chemical reactions and processes involving these compounds (Zawadzki et al., 2001).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as aminomethyl derivatives of alkyl(aryl)sulfanylalkanes, are widely used as biologically active compounds and drugs . They are also used as additives improving the properties of oils and fuels .

Mode of Action

It’s known that similar compounds can undergo mannich condensation with formaldehyde and secondary amines, leading to the formation of new aminomethoxy derivatives . These derivatives can have various biological activities .

Biochemical Pathways

Similar compounds are known to play an important role in synthetic organic chemistry and applied studies .

Result of Action

Similar compounds are known to display various biological activities, including antitumor activity, cardiovascular effects, antimalarial properties, and antidepressant properties .

Action Environment

It’s known that similar compounds can be used in a wide range of environments, including in the development of synthetic organic chemistry and applied studies .

Propriétés

IUPAC Name |

1-propylsulfanylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-3-4-8-5-6(2)7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYLCZGMHUPYLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSCC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propylsulfanyl-propan-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)